1-(3,5-Dimethylphenoxy)propan-2-one

Description

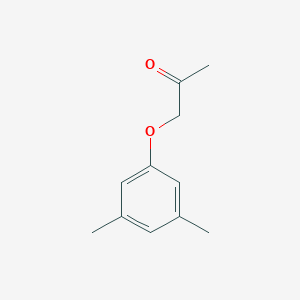

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTWPARMSCBQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309049 | |

| Record name | AB-131/42301676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-26-6 | |

| Record name | NSC210927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AB-131/42301676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,5 Dimethylphenoxy Propan 2 One and Analogous Structures

Established Synthetic Pathways to 1-(3,5-Dimethylphenoxy)propan-2-one

The core reaction for synthesizing the title compound involves the coupling of 3,5-dimethylphenol (B42653) with a halogenated derivative of propan-2-one. This pathway is an archetypal example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In this mechanism, the deprotonated hydroxyl group of 3,5-dimethylphenol acts as a potent nucleophile, attacking the electrophilic carbon atom of the propanone derivative and displacing a halide leaving group in a single, concerted step. wikipedia.orglibretexts.org

The general reaction is as follows: 3,5-dimethylphenoxide + halo-propan-2-one → this compound + halide salt

Reaction Conditions and Catalytic Systems for Ether Formation

The success of the Williamson ether synthesis is highly dependent on the chosen reaction conditions. Since phenols are generally more acidic than aliphatic alcohols, they can be readily deprotonated by moderately strong bases like sodium hydroxide (B78521) (NaOH) to form the corresponding sodium phenoxide. gordon.edu Alternatively, stronger bases such as sodium hydride (NaH) can be used to ensure complete formation of the phenoxide prior to the addition of the alkylating agent. masterorganicchemistry.comlibretexts.org

The choice of solvent is also critical. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), or ethers such as tetrahydrofuran (B95107) (THF), are often employed when using strong bases like NaH. masterorganicchemistry.com Acetone can also serve as a suitable solvent. chemeurope.com The reaction temperature can influence the rate and outcome; heating is often required to drive the reaction to completion. gordon.edumdpi.com For instance, a synthesis of analogous 1-(arylsulfanyl)propan-2-ones involved stirring at 40 °C for approximately 8 hours. mdpi.com

While the Williamson synthesis itself is not typically catalytic, related etherification processes can utilize catalytic systems. For example, solid base catalysts like Al2O3/MgO have been shown to be effective in the synthesis of 1-phenoxy-2-propanol (B149627) from phenol (B47542) and propylene (B89431) oxide, highlighting the potential for heterogeneous catalysis in similar etherification reactions. researchgate.net

| Component | Options | Rationale / Notes |

| Phenol | 3,5-Dimethylphenol | The core aromatic precursor. google.com |

| Base | NaOH, NaH, K2CO3, Triethylamine | Deprotonates the phenol to form the active nucleophile (phenoxide). gordon.edulibretexts.orgmdpi.com Phenols are acidic enough for NaOH to be effective. gordon.edu |

| Alkylating Agent | Chloroacetone (B47974), Bromoacetone (B165879) | Provides the propanone moiety and a good leaving group (Cl- or Br-). As a primary halide, it is ideal for SN2 reactions. masterorganicchemistry.comchemeurope.com |

| Solvent | Acetonitrile (B52724), Acetone, THF, DMSO | Polar aprotic solvents are commonly used to solvate the cation without interfering with the nucleophile. masterorganicchemistry.commdpi.com |

| Temperature | Room Temperature to Reflux | Heating often increases the reaction rate, with specific temperatures depending on the reactivity of the substrates and the solvent's boiling point. gordon.edumdpi.com |

Approaches to Propanone Moiety Construction

The propanone moiety is typically introduced into the target molecule as a complete, pre-functionalized unit. The most common reagent for this purpose is a halo-ketone, such as chloroacetone or bromoacetone. mdpi.com These reagents are effective alkylating agents because they feature a primary carbon attached to a good leaving group (a halogen), which is highly susceptible to SN2 attack. masterorganicchemistry.comwikipedia.org The use of a tertiary alkylating agent is generally avoided as it would lead predominantly to elimination products rather than the desired ether. chemeurope.com

Alternative, more complex methods for constructing aryl-propanone structures exist, such as the Meerwein arylation, which uses aromatic amines as precursors. researchgate.net Another approach involves the oxidative hydrolysis of intermediates like 1-(3',4'-methylenedioxyphenyl)-2-nitropropene to yield the corresponding propan-2-one derivative. google.com However, for the specific synthesis of this compound, the direct alkylation with chloro- or bromoacetone is the most straightforward and common approach.

Yield Enhancement and Process Efficiency Considerations

To maximize the yield of the Williamson ether synthesis, reaction conditions must be optimized to favor the SN2 pathway over competing side reactions, primarily E2 elimination. chemeurope.com This is achieved by using a primary alkyl halide, such as chloroacetone, which is sterically unhindered and less prone to elimination. masterorganicchemistry.comwikipedia.org

Process efficiency can be enhanced by ensuring the complete deprotonation of the phenol before adding the alkyl halide, which prevents side reactions involving the neutral phenol. masterorganicchemistry.com The choice of a suitable solvent that effectively dissolves the reactants while promoting the SN2 mechanism is also crucial. masterorganicchemistry.com Post-reaction workup, typically involving aqueous extraction to remove the salt byproduct and excess base, followed by purification via distillation or chromatography, is necessary to isolate the pure product. gordon.edumdpi.com In some cases, using a catalyst recovery system, such as membrane nanofiltration for homogeneous catalysts, can improve the sustainability and cost-effectiveness of a process, although this is more relevant to large-scale industrial applications. evonik.com

Synthesis of Key Precursors to the 3,5-Dimethylphenoxypropanone Scaffold

Functionalization of 3,5-Dimethylphenol

3,5-Dimethylphenol, also known as 3,5-xylenol, is an important industrial intermediate. chemicalbook.com It is a crystalline solid that is soluble in organic solvents and aqueous sodium hydroxide. chemicalbook.com While it can be extracted from mixed industrial xylenols, specific synthetic routes are also employed. chemicalbook.com

One patented method describes the synthesis of 3,5-dimethylphenol starting from xylene. google.com The process involves three main steps:

Carbonylation: Xylene undergoes a Friedel-Crafts-type reaction with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride to produce 3,5-dimethyl acetophenone. google.com

Oxidation: The resulting ketone is oxidized using a peroxide to form the corresponding 3,5-dimethylphenyl ester. google.com

Hydrolysis: The ester is then hydrolyzed to yield the final 3,5-dimethylphenol product. google.com

This multi-step process provides a route to high-purity 3,5-dimethylphenol from readily available starting materials. google.com

| Precursor | Starting Material(s) | Key Reagents | Reaction Type | Reference |

| 3,5-Dimethylphenol | m-Xylene, Acetyl Chloride | AlCl3, Peroxide, H2O/H+ | Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, Hydrolysis | google.com |

| Chloroacetone | Acetone, Chlorine | Acid or Base Catalyst | Halogenation | General Knowledge |

Preparation of Propane-2-one Derivatives

The key propane-2-one derivative for this synthesis is chloroacetone. Chloroacetone is typically prepared through the direct chlorination of acetone. This reaction can be catalyzed by either an acid or a base and involves the formation of an enol or enolate intermediate, which then attacks molecular chlorine. The synthesis must be carefully controlled to prevent over-halogenation and the formation of di- or trichlorinated byproducts.

In a related context, substituted propanones can be synthesized via the Mannich reaction. For example, reacting 1-acetylnaphthalene with paraformaldehyde and dimethylamine (B145610) hydrochloride yields a 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, demonstrating a method for adding a functionalized propyl chain to a ketone. chemicalbook.com However, for the purpose of creating the ether linkage in the title compound, the simpler, pre-halogenated chloroacetone is the standard and most efficient reagent.

Green Chemistry Principles in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, and the synthesis of this compound is no exception. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One approach to a greener synthesis is the use of phase-transfer catalysis (PTC). This technique allows the reaction to be carried out in a biphasic system, often using water as one of the solvents, thereby reducing the reliance on volatile organic compounds. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the haloketone occurs. This can lead to improved reaction rates and easier product isolation.

Microwave-assisted synthesis is another green chemistry tool that has been applied to the Williamson ether synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. Furthermore, these reactions can sometimes be performed under solvent-free conditions, further minimizing the environmental impact.

The use of more benign and recyclable reagents and catalysts is also a key aspect of green chemistry. For example, solid-supported bases can be used, which can be easily filtered off and potentially reused. Research into one-pot procedures, where multiple synthetic steps are carried out sequentially in the same reaction vessel, also contributes to a greener process by reducing solvent usage and waste generation.

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective methods to obtain enantiomerically pure or enriched products. This is particularly important in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

One strategy for achieving stereoselectivity is to use a chiral starting material. For instance, a chiral epoxide can be opened by a phenoxide to yield a chiral β-hydroxy ether, which can then be oxidized to the desired chiral ketone. However, the availability of the required chiral starting materials can be a limitation.

A more flexible approach is the use of asymmetric catalysis. This involves using a small amount of a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of chiral α-aryloxy ketones, this can be achieved through the enantioselective α-oxygenation of a ketone. In this method, a prochiral ketone is converted into a nucleophilic enolate or enamine intermediate, which then reacts with an electrophilic oxygen source in the presence of a chiral catalyst. The chiral catalyst creates a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.

Various catalytic systems have been developed for this purpose, including those based on chiral phase-transfer catalysts, chiral metal complexes, and chiral organocatalysts. The choice of catalyst and reaction conditions is crucial for achieving high levels of enantioselectivity.

Chemical Reactivity and Mechanistic Organic Transformations of 1 3,5 Dimethylphenoxy Propan 2 One

Reactivity of the Ketone Functionality in 1-(3,5-Dimethylphenoxy)propan-2-one

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of this compound is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, followed by the movement of the pi electrons of the carbon-oxygen double bond onto the oxygen atom.

Reductions to Corresponding Alcohol Derivatives

The ketone functionality can be readily reduced to a secondary alcohol, 1-(3,5-Dimethylphenoxy)propan-2-ol. This transformation is a key step in the synthesis of various derivatives. For instance, the reduction of the ketone is a crucial step in the synthesis of Metaxalone, a muscle relaxant, where the resulting alcohol is a key intermediate. jayfinechem.com The diol impurity, 3-(3,5-Dimethylphenoxy)propane-1,2-diol (B32170), has also been identified in the synthesis of Metaxalone.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to the formation of enantiomeric or diastereomeric products if a chiral center is created.

Condensation Reactions with Aldehydes and Other Ketones

Under basic or acidic conditions, the enolate of this compound can participate in aldol (B89426) condensation reactions with aldehydes or other ketones. This reaction allows for the formation of new carbon-carbon bonds and the synthesis of more complex molecules. The initial product is a β-hydroxy ketone, which can sometimes undergo dehydration to form an α,β-unsaturated ketone. The outcome of these reactions is influenced by factors such as the nature of the reactants, the catalyst used, and the reaction conditions.

Chemical Transformations Involving the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions. wikipedia.org

Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comopenstax.org The reaction proceeds through protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, such as the iodide or bromide ion, attacks one of the adjacent carbon atoms. wikipedia.orgmasterorganicchemistry.com The cleavage can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the groups attached to the ether oxygen. wikipedia.orgopenstax.org Given the structure of this compound, with a primary carbon and a phenyl group attached to the ether oxygen, the cleavage would likely proceed via an Sₙ2 attack on the less hindered primary carbon. openstax.org This would yield 3,5-dimethylphenol (B42653) and a halogenated propanone derivative.

Electrophilic and Nucleophilic Substitution Reactions on the Dimethylphenoxy Aromatic Ring

The aromatic ring of this compound can undergo substitution reactions, although the directing effects of the existing substituents must be considered.

The two methyl groups and the ether linkage are both activating groups and ortho-, para-directors for electrophilic aromatic substitution (SₑAr). wikipedia.orguci.edu This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The presence of multiple activating groups enhances the nucleophilicity of the benzene (B151609) ring, making it more susceptible to electrophilic attack compared to benzene itself. youtube.com

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SₙAr) can occur if a strong electron-withdrawing group is also present on the ring or under specific reaction conditions.

Derivatization Strategies for this compound and its Analogues

The versatile reactivity of this compound allows for a wide range of derivatization strategies to synthesize new compounds with potentially interesting properties.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Ketone Reduction | NaBH₄ or LiAlH₄ in a suitable solvent | 1-(3,5-Dimethylphenoxy)propan-2-ol |

| Ether Cleavage | Concentrated HI or HBr, heat | 3,5-Dimethylphenol and 1-halopropan-2-one |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitrated derivatives of this compound |

| Electrophilic Aromatic Substitution (Halogenation) | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halogenated derivatives of this compound |

| Aldol Condensation | Aldehyde or ketone, acid or base catalyst | β-hydroxy ketone or α,β-unsaturated ketone adducts |

These derivatization strategies provide pathways to a variety of analogues, including other reported compounds such as 1-(2,6-Dimethylphenoxy)propan-2-one, 1-(2,4-Dimethylphenoxy)propan-2-one, and 1-(3,4-Dimethylphenoxy)propan-2-one. bldpharm.com

Advanced Spectroscopic and Structural Characterization of 1 3,5 Dimethylphenoxy Propan 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 1-(3,5-Dimethylphenoxy)propan-2-one, both ¹H and ¹³C NMR would provide crucial information about its conformational and electronic environment.

Based on the structure of the molecule, the predicted ¹H NMR spectrum would exhibit several distinct signals. The protons on the aromatic ring of the 3,5-dimethylphenoxy group would appear in the aromatic region (typically δ 6.5-8.0 ppm). Specifically, the two equivalent protons at the C2 and C6 positions would likely appear as a singlet or a narrow multiplet, and the proton at the C4 position would also present as a distinct signal. The two methyl groups attached to the aromatic ring are chemically equivalent and would produce a sharp singlet, likely in the region of δ 2.2-2.4 ppm. chemicalbook.com The methylene (B1212753) protons (-O-CH₂-) adjacent to the ether oxygen would be expected to appear as a singlet around δ 4.5-5.0 ppm. The methyl protons of the acetyl group (-C(O)CH₃) would also produce a singlet, typically found in the range of δ 2.1-2.3 ppm. researchgate.net

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the ketone is a key diagnostic peak and would be expected in the downfield region of the spectrum, around δ 205-215 ppm. The carbon atoms of the aromatic ring would resonate between δ 110-160 ppm. The carbon of the ether linkage (-O-CH₂-) would likely appear around δ 70-80 ppm, while the methyl carbons of the 3,5-dimethyl groups and the acetyl group would be found in the upfield region, typically between δ 15-30 ppm. rsc.orgresearchgate.net

Conformational analysis using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the phenoxy and propanone moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C2, C6) | 6.6 - 6.8 | s |

| Aromatic H (C4) | 6.5 - 6.7 | s |

| -O-CH₂- | 4.5 - 4.8 | s |

| Ar-CH₃ | 2.2 - 2.4 | s |

| -C(O)CH₃ | 2.1 - 2.3 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 205 - 215 |

| Aromatic C (quaternary) | 158 - 160 (C1'), 138 - 140 (C3', C5') |

| Aromatic C-H | 115 - 125 |

| -O-CH₂- | 75 - 80 |

| Ar-CH₃ | 20 - 25 |

| -C(O)CH₃ | 25 - 30 |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's bonds. gatewayanalytical.comthermofisher.com These techniques are complementary and offer a comprehensive understanding of the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. researchgate.netspectroscopyonline.com The presence of the ether linkage would be confirmed by a characteristic C-O-C stretching vibration, which usually gives rise to a strong band between 1260 and 1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. Bending vibrations for the aromatic ring and the methyl groups would be found in the fingerprint region (below 1500 cm⁻¹). chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would also detect the key functional groups. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, would give rise to intense signals. The symmetric stretching of the C-O-C bond would also be Raman active. Raman spectroscopy is often particularly useful for observing non-polar bonds, providing complementary information to FTIR. gatewayanalytical.comrockymountainlabs.com

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| C=O | Stretch | 1700 - 1725 | Strong | Strong |

| C-O-C | Asymmetric Stretch | 1200 - 1260 | Strong | Medium |

| C-O-C | Symmetric Stretch | 1000 - 1100 | Medium | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While no experimental crystal structure for this compound is publicly available, a hypothetical crystallographic study would provide invaluable information.

If suitable crystals could be grown, X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for an unambiguous determination of the conformation of the propanone chain relative to the phenoxy group in the solid state. Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings of adjacent molecules, would also be elucidated, providing a detailed picture of the crystal packing. researchgate.netnih.gov Such information is crucial for understanding the physical properties of the compound in its solid form.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecule would likely proceed through several characteristic pathways for ketones and ethers. miamioh.eduyoutube.com

One major fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. openstax.orgyoutube.com In this case, two primary α-cleavage events are possible:

Cleavage of the C1-C2 bond, resulting in the loss of a ·CH₂O(C₆H₃(CH₃)₂) radical and the formation of an acetyl cation [CH₃CO]⁺ at m/z 43.

Cleavage of the C2-C3 bond, leading to the loss of a methyl radical (·CH₃) and the formation of a [M-15]⁺ ion.

Another potential fragmentation pathway involves cleavage of the ether bond. This could lead to the formation of a 3,5-dimethylphenoxide radical and a propan-2-one cation, or the formation of a 3,5-dimethylphenoxy radical and a corresponding cation. The McLafferty rearrangement is a common fragmentation for ketones with a γ-hydrogen, however, this compound lacks the necessary γ-hydrogen for this rearrangement to occur. openstax.orgpressbooks.pub Analysis of the relative abundances of these fragment ions in the mass spectrum would provide strong evidence for the compound's structure. researchgate.netnih.gov

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) | - |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of ·CH₃ (α-cleavage) |

| 121 | [C₈H₉O]⁺ | Cleavage of ether bond |

| 43 | [CH₃CO]⁺ | α-cleavage |

Theoretical and Computational Chemistry Studies on 1 3,5 Dimethylphenoxy Propan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict a wide array of molecular properties with high accuracy. For a molecule like 1-(3,5-Dimethylphenoxy)propan-2-one, these calculations can elucidate its electronic characteristics and predict its behavior in chemical reactions.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylphenoxy ring, due to the electron-donating nature of the methyl groups and the oxygen atom. The LUMO, conversely, is likely centered on the carbonyl group of the propan-2-one moiety, which acts as an electron-withdrawing group. The energy of these orbitals and their gap can be precisely calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov

Illustrative Data Table: Calculated FMO Properties of a Related Phenoxypropanone Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: This table presents hypothetical data for a structurally similar compound to illustrate the expected values. Specific calculations for this compound are not available in the public literature.

Prediction of Molecular Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be derived to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).

For this compound, these descriptors would provide a quantitative basis to predict its behavior in various chemical environments. For instance, a higher electrophilicity index would suggest that the molecule is a good electrophile. Local reactivity indices, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Spectroscopic Property Predictions and Experimental Validation

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. nih.govresearchgate.net For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the ketone, the C-O-C stretching of the ether linkage, and the various vibrations of the aromatic ring. Comparison with an experimental FTIR spectrum can confirm the calculated geometry and vibrational assignments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts, when correlated with experimental NMR data, provide a powerful tool for structural elucidation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for understanding intermolecular interactions, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles or hydrogen bond donors. The aromatic ring, due to the electron-donating methyl groups, would also exhibit negative potential, though likely less intense than the carbonyl oxygen. Conversely, the hydrogen atoms of the methyl groups and the propanone backbone would show positive potential (blue). Analysis of the charge distribution, often through methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial charges on each atom, complementing the qualitative picture from the MEP map. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, such as the ether linkage and the C-C bonds in the propanone chain of this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is achieved by systematically rotating the flexible dihedral angles and calculating the energy at each step to map out the potential energy surface (PES).

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For reactions involving this compound, such as its reduction to the corresponding alcohol or its use as a building block in further synthesis, computational studies could:

Identify Transition State Structures: The geometry of the transition state, the highest energy point along the reaction coordinate, can be located and characterized.

Calculate Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy, which is a key factor in determining the reaction's feasibility and kinetics. nih.gov

For example, in a nucleophilic addition to the carbonyl group, computational methods could model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation step, providing a complete energetic profile of the reaction.

Structure Activity Relationship Sar Studies of 1 3,5 Dimethylphenoxy Propan 2 One Analogues

Influence of Substituent Position and Electronic Properties on the Dimethylphenoxy Moiety

The arrangement of methyl groups on the phenoxy ring of 1-(3,5-Dimethylphenoxy)propan-2-one is a critical determinant of its biological activity. The position of these substituents significantly impacts the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its ability to interact with target receptors.

Studies on related aryloxy acetamide (B32628) inhibitors of SLACK potassium channels have shown that the position and nature of substituents on the phenyl ring are crucial for potency. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, the placement of fluoro, chloro, and trifluoromethyl groups at the 2-, 3-, and 4-positions of the phenyl ring resulted in varied inhibitory activities. nih.gov Specifically, 2-chloro and 4-chloro substitutions showed improved potency, while methyl and methoxy (B1213986) substitutions did not offer similar advantages. nih.gov This suggests that both the electronic nature (electron-withdrawing vs. electron-donating) and the specific location of the substituent play a key role.

While direct data on various substitutions on the 3,5-dimethylphenoxy ring of propan-2-one is limited, research on analogous systems provides valuable insights. The 3,5-dimethyl substitution pattern creates a unique electronic and steric environment. The two methyl groups, being electron-donating, increase the electron density of the aromatic ring. Their meta-positioning relative to the ether linkage avoids direct steric hindrance with the propanone side chain, which can be a crucial factor for receptor binding.

Impact of Variations in the Propanone Backbone on Bioactive Potential

Modifications to the propanone backbone of this compound analogues have a profound effect on their bioactive potential. This part of the molecule, often referred to as the linker, plays a vital role in orienting the pharmacophoric phenoxy group correctly within the binding site of a biological target.

Research on various classes of anticonvulsants has consistently highlighted the importance of the linker. For example, in a series of N-alkoxycarbonyl-α-amino-N-methylsuccinimides, the nature of the N-alkoxycarbonyl group significantly influenced their anticonvulsant activity in the pentylenetetrazole (PTZ) test. nih.gov This demonstrates that even subtle changes in the backbone can lead to substantial differences in biological effect.

For the dimethylphenoxypropanone scaffold, key variations to consider include:

Length of the Alkyl Chain: Altering the number of carbon atoms in the propanone chain can impact the distance between the phenoxy ring and the ketone group, potentially affecting the fit within a receptor pocket.

Substitution on the Chain: Introducing substituents on the α or β carbons of the propanone moiety can influence stereochemistry and lipophilicity, which are often critical for activity.

These modifications allow for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties to enhance its therapeutic potential.

Comparative Studies with Positional Isomers (e.g., 2,5-dimethylphenoxy, 2,6-dimethylphenoxy)

A crucial aspect of understanding the SAR of this compound is the comparative analysis of its activity with that of its positional isomers, such as those containing 2,5-dimethylphenoxy and 2,6-dimethylphenoxy moieties. The differential placement of the methyl groups on the phenoxy ring can lead to significant variations in biological activity due to altered steric hindrance and electronic distribution.

A study on the anticonvulsant activity of N-(2,5-dimethylphenoxy)alkylaminoalkanols provides valuable comparative data. researchgate.net Although the backbone is an aminoalkanol and not a propanone, the findings on the phenoxy moiety are relevant. The research demonstrated that compounds bearing the 2,5-dimethylphenoxy group possess anticonvulsant properties, with their activity being evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure assays. researchgate.net

| Compound | Anticonvulsant Activity (MES test, mice, i.p.) at 100 mg/kg |

| R,S-1-[(2,5-dimethylphenoxy)ethyl]aminopropan-2-ol | 25% |

| R-1-[(2,5-dimethylphenoxy)ethyl]aminopropan-2-ol | 25% |

| S-1-[(2,5-dimethylphenoxy)ethyl]aminopropan-2-ol | 0% |

| R,S-2-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol | 50% |

| Data sourced from a study on N-(2,5-dimethylphenoxy)alkylaminoalkanols. researchgate.net |

The 2,6-dimethyl substitution pattern, as seen in the compound 4-amino-N-(2,6-dimethylphenyl)phthalimide, has also been evaluated for anticonvulsant activity. nih.gov This compound showed effectiveness against maximal electroshock seizures, indicating that the 2,6-dimethylphenyl moiety is compatible with anticonvulsant activity. nih.gov

The comparison between these isomers highlights the importance of steric factors. The 2,6-disubstitution pattern introduces significant steric bulk adjacent to the ether linkage, which can restrict the conformation of the side chain and influence how the molecule interacts with its target. The 3,5-disubstitution, in contrast, places the methyl groups further away from the ether linkage, allowing for greater conformational flexibility of the propanone side chain.

Rational Design Principles for Modulating Biological Interactions within the Dimethylphenoxypropanone Scaffold

The rational design of novel therapeutic agents based on the this compound scaffold relies on the integration of SAR data to guide molecular modifications. The overarching goal is to optimize the compound's interaction with its biological target, thereby enhancing its efficacy and selectivity. nih.gov

Key principles for the rational design of analogues include:

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) required for biological activity. For anticonvulsants, this often includes a hydrophobic aromatic region, a hydrogen bond acceptor/donor, and a specific spatial arrangement of these features. nih.gov The 3,5-dimethylphenoxy group serves as the hydrophobic component.

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic properties. For example, the propanone backbone could be replaced with other linkers to explore different conformational spaces.

Target-Focused Design: If the biological target is known, such as a specific ion channel or enzyme, computational methods like molecular docking can be used to predict how different analogues will bind and to design modifications that enhance this interaction.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new compounds with improved therapeutic profiles.

Exploration of Biological Interaction Mechanisms Non Clinical

In Vitro Investigations of Ligand-Target Binding Affinities for the 1-(3,5-Dimethylphenoxy)propan-2-one Scaffold

The affinity of a ligand for its biological target is a critical determinant of its potential pharmacological activity. In vitro ligand binding assays are fundamental in early-stage drug discovery to quantify this interaction. These assays measure the strength of the bond between a ligand, such as this compound or its analogs, and a specific receptor or enzyme. A high binding affinity suggests that the compound can effectively interact with its target even at low concentrations.

The kinetics of this binding, including the on-rate (how quickly the ligand binds to the target) and the off-rate (how quickly it dissociates), are also crucial. nih.gov For instance, in the context of positron emission tomography (PET) tracers, a balance between these rates is necessary for optimal imaging performance. nih.gov Tracers with rapid on-rates and slow off-rates can form stable complexes, which is beneficial for imaging, but excessively slow dissociation can prolong the imaging process. nih.gov Conversely, if a tracer dissociates too quickly, its potency is diminished. nih.gov

Enzymatic Modulation and Potential Interactions with Metabolic Pathways (e.g., Cytochrome P450 Enzymes by related compounds)

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including drugs. nih.govmdpi.com These enzymes, primarily located in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble for excretion. nih.govmdpi.com The interaction of a compound with CYP450 enzymes can significantly influence its pharmacokinetic profile, including its bioavailability, duration of action, and potential for drug-drug interactions. nih.govresearchgate.net

Compounds can act as substrates, inhibitors, or inducers of CYP450 enzymes. nih.gov Inhibition of a specific CYP enzyme can lead to increased plasma concentrations of other drugs metabolized by that same enzyme, potentially causing toxicity. nih.gov Conversely, induction can accelerate the metabolism of a co-administered drug, reducing its efficacy. nih.gov

While direct studies on the interaction of this compound with CYP450 enzymes are not extensively documented, the metabolism of structurally related compounds provides valuable insights. For example, many therapeutic agents are metabolized by the CYP1, CYP2, and CYP3 families. nih.gov The prediction of which specific CYP isoforms are likely to metabolize a new chemical entity is a critical step in drug development. This is often achieved through in vitro assays using human liver microsomes or recombinant CYP enzymes. Understanding these interactions is essential for predicting potential adverse effects and for guiding the safe use of new therapeutic agents.

Molecular Docking and Molecular Dynamics Simulations for Protein-Ligand Complexation

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a ligand and its protein target at an atomic level. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov This technique is widely used in structure-based virtual screening to identify potential drug candidates from large compound libraries. nih.gov

Following docking, MD simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. youtube.com These simulations provide a more detailed picture of the binding stability and can help refine the binding poses predicted by docking. nih.govresearchgate.net By calculating parameters such as root-mean-square deviation (RMSD) and radius of gyration, researchers can assess the stability of the complex. researchgate.net Furthermore, binding free energy calculations, such as those using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, can provide a more accurate estimation of the binding affinity. nih.gov

In the context of discovering new antimycobacterial agents, for instance, a virtual screening workflow incorporating docking and MD simulations was used to identify compounds that bind strongly to key Mycobacterium tuberculosis enzymes. nih.gov This approach allows for the prioritization of compounds for experimental testing. Similarly, for the this compound scaffold, these computational techniques could be invaluable for identifying potential protein targets and for designing analogs with improved binding characteristics. The process typically involves preparing the protein and ligand structures, performing the docking, and then running MD simulations to analyze the stability and energetics of the resulting complex. youtube.comyoutube.com

Cell-Based Assays for Preliminary Biological Activity Screening of Analogues (e.g., antiproliferative, anti-inflammatory, antimicrobial studies)

Cell-based assays are indispensable tools for the preliminary screening of the biological activity of new chemical entities and their analogs. sigmaaldrich.comamericanpeptidesociety.org These assays provide a more physiologically relevant context compared to purely biochemical assays by evaluating the compound's effects within a living cell. sigmaaldrich.com A wide range of cellular processes can be investigated, including cell viability, proliferation, apoptosis, inflammation, and microbial growth. sigmaaldrich.comabcam.com

Antiproliferative Activity:

The potential of compounds to inhibit cell growth is a key indicator of anticancer activity. The MTT assay is a common colorimetric method used to assess cell viability and proliferation. semanticscholar.org For example, a series of new sigmaaldrich.comnih.govdomainex.co.uktriazolo[4,3-a]pyrimidine derivatives were evaluated for their antitumor activity against breast cancer cell lines (MDA-MB-231 and MCF-7) using this method, with some compounds showing significant inhibitory effects. semanticscholar.org Similarly, novel trimethoxyphenyl (TMP)-based analogues have been screened for their cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line. nih.gov The antiproliferative activity of 3-(prop-1-en-2-yl)azetidin-2-ones and related compounds has also been investigated in breast cancer cells. nih.gov

Anti-inflammatory Activity:

To assess anti-inflammatory potential, cell-based assays often utilize lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. nih.govmdpi.com Upon stimulation with LPS, these cells produce inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-1β, IL-6). nih.gov The ability of a compound to reduce the production of these mediators is indicative of its anti-inflammatory properties. For instance, trans-1,3-diphenyl-2,3-epoxypropane-1-one was shown to suppress the production of these inflammatory molecules in LPS-stimulated RAW 264.7 cells by inhibiting the NF-κB and MAPK signaling pathways. nih.gov

Antimicrobial Activity:

The antimicrobial activity of new compounds is typically evaluated against a panel of pathogenic bacteria and fungi. researchgate.net The minimal inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov For example, synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related to the scaffold of interest, have demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimal bactericidal concentration (MBC) can also be determined to assess whether the compound kills the bacteria or simply inhibits their growth. nih.gov

Below is an example of how data from such cell-based assays could be presented:

Table 1: Antiproliferative Activity of Analogues

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Analogue A | MCF-7 | 15.2 |

| Analogue B | MDA-MB-231 | 8.9 |

| Analogue C | HepG2 | 22.5 |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Analogues in LPS-stimulated RAW 264.7 Cells

| Compound | NO Inhibition (%) at 10 µM | PGE₂ Inhibition (%) at 10 µM |

|---|---|---|

| Analogue D | 65 | 58 |

| Analogue E | 72 | 67 |

Table 3: Antimicrobial Activity of Analogues

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Analogue G | S. aureus | 16 |

| Analogue H | E. coli | >64 |

| Analogue I | C. albicans | 32 |

MIC: Minimal Inhibitory Concentration.

These preliminary screenings in cell-based assays are crucial for identifying promising lead compounds for further development.

Applications in Synthetic Organic Chemistry

Utility of 1-(3,5-Dimethylphenoxy)propan-2-one as a Versatile Building Block

The chemical reactivity of this compound is centered around its ketone functional group and the adjacent α-carbon, which possesses acidic protons. This acidity allows for the formation of an enolate anion under basic conditions. The resulting enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions, which are fundamental to synthetic organic chemistry.

The versatility of this compound as a building block is demonstrated by its potential to undergo various classical and named reactions. For instance, the enolate of this compound can be alkylated with a range of electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the α-position. This alkylation reaction is a cornerstone of synthetic strategy, enabling the elongation and branching of carbon chains.

Furthermore, this ketone is a suitable substrate for aldol (B89426) reactions. The enolate can react with aldehydes or other ketones to form β-hydroxy ketones, which are themselves valuable synthetic intermediates that can be further transformed, for example, through dehydration to yield α,β-unsaturated ketones. These unsaturated systems are key components in many biologically active molecules and are precursors for conjugate addition reactions.

The reactivity of the carbonyl group itself also contributes to the compound's utility. It can undergo nucleophilic attack by various reagents, be reduced to the corresponding secondary alcohol, or be converted into other functional groups, thereby expanding its synthetic potential.

| Reaction Type | Potential Reagents | Resulting Functional Group |

| Enolate Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | α-Substituted ketone |

| Aldol Addition | Aldehydes, Ketones | β-Hydroxy ketone |

| Aldol Condensation | Aldehydes, Ketones (with heat/acid) | α,β-Unsaturated ketone |

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Wittig Reaction | Phosphonium ylides | Alkene |

| Grignard Reaction | Grignard reagents (e.g., CH₃MgBr) | Tertiary alcohol |

Integration into the Total Synthesis of Complex Organic Molecules

While specific examples of the integration of this compound into the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various complex molecules. The aryloxypropanone framework is a recurring feature in many pharmacologically active compounds.

The strategic incorporation of this building block would likely involve its initial functionalization through the enolate chemistry described previously. For instance, in a hypothetical multi-step synthesis, the ketone could be elaborated through a sequence of alkylation and aldol reactions to construct a more complex carbon skeleton. The dimethylphenoxy group provides a stable, sterically defined aromatic portion of the molecule, which can influence the stereochemical outcome of subsequent reactions and serve as an anchor for further transformations.

The synthesis of complex molecules often relies on the convergent assembly of smaller, functionalized fragments. This compound represents such a fragment, which, after appropriate modification, could be coupled with other key intermediates to build the target molecule. Its relative simplicity and the well-understood reactivity of the ketone functionality make it an attractive starting point for the development of synthetic routes to novel and complex organic structures.

Role as a Precursor or Intermediate in the Synthesis of Bioactive Compounds

The structural features of this compound make it a promising precursor for the synthesis of various bioactive compounds. The presence of the ether linkage and the ketone functionality are common in pharmaceuticals and agrochemicals.

A notable application of related aryloxypropanone structures is in the synthesis of enzyme inhibitors. For example, derivatives of this compound have been investigated as potential inhibitors of enzymes such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). These enzymes are involved in inflammatory and pain pathways, making their inhibitors attractive targets for drug development. The propan-2-one moiety can act as a "serine trap," covalently modifying a serine residue in the active site of these enzymes.

While direct evidence for the use of the 3,5-dimethyl substituted version is sparse in publicly accessible research, the analogous 1-(2,6-dimethylphenoxy)propan-2-ol is a known precursor to the antiarrhythmic drug Mexiletine. This highlights the potential of dimethylphenoxy propanone derivatives in medicinal chemistry. The synthesis of such bioactive molecules would typically involve the chemical modification of the ketone group, for instance, through reductive amination to introduce a nitrogen-containing functional group, which is often crucial for biological activity.

| Bioactive Compound Class | Potential Synthetic Transformation | Key Functional Group Introduced |

| Enzyme Inhibitors | Enolate-based modifications | Varied, to interact with enzyme active site |

| Amine-containing drugs | Reductive amination | Primary, secondary, or tertiary amine |

| Heterocyclic compounds | Condensation reactions | Heterocyclic ring system |

Potential Applications in Materials Science

Incorporation of the 3,5-Dimethylphenoxypropanone Moiety in Polymer Synthesis

The 3,5-dimethylphenoxy group is a key structural component of high-performance polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), which is known for its excellent thermal stability and mechanical properties. researchgate.netwikipedia.org The synthesis of PPO is typically achieved through the oxidative coupling polymerization of 2,6-dimethylphenol. researchgate.net This established synthetic route for a related isomer suggests that monomers containing the 3,5-dimethylphenoxy moiety could also be polymerized to create novel polymers.

The propan-2-one linkage in 1-(3,5-Dimethylphenoxy)propan-2-one introduces a flexible spacer and a reactive ketone group into the potential monomer unit. This ketone functionality offers a site for various chemical transformations, which could be exploited both for polymerization and for post-polymerization modification. For instance, the ketone group could potentially participate in condensation reactions or be converted to other functional groups to facilitate different polymerization mechanisms.

Furthermore, the synthesis of polymers containing a silphenylene moiety through catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene (B1337063) with various monomers, including diols, highlights another potential pathway for incorporating the 3,5-dimethylphenoxypropanone structure, assuming it can be functionalized appropriately. uwaterloo.ca The development of new catalytic systems continues to expand the possibilities for creating polymers from previously underutilized monomers. mdpi.com

Development of Advanced Functional Materials with Tailored Properties

The incorporation of the this compound moiety into a polymer backbone is expected to influence the material's properties significantly. Drawing parallels with PPO, polymers containing the dimethylphenoxy group are anticipated to exhibit a high glass transition temperature (Tg), good thermal stability, and desirable dielectric properties. wikipedia.orgrsc.orgmdpi.com The amorphous nature of PPO contributes to its processability, a characteristic that could potentially be translated to new polymers derived from 3,5-dimethylphenoxypropanone. researchgate.net

The specific substitution pattern of the dimethyl groups on the phenoxy ring, as well as the presence of the propanone linker, would likely lead to unique material properties compared to existing PPO resins. For example, the meta-substitution of the methyl groups in the 3,5-positions might affect chain packing and intermolecular interactions, thereby influencing properties such as solubility and gas permeability. mdpi.com

Moreover, the ketone group within the this compound structure provides a versatile handle for tailoring the properties of the resulting material. This functional group can be a site for a variety of chemical modifications, allowing for the introduction of different functionalities to create materials with specific characteristics. For instance, the ketone could be a point of attachment for chromophores, leading to materials with specific optical properties, or for biocompatible moieties for biomedical applications. The ability to fine-tune properties through such modifications is a key aspect of developing advanced functional materials.

Role as Additives, Cross-linking Agents, or Modifiers in Material Formulations

Beyond its potential as a monomer, this compound could also serve as a valuable additive, cross-linking agent, or modifier in existing polymer formulations. The aromatic and ketone functionalities can impart specific properties when blended with other polymers.

As a modifier, the compound could be used to enhance the thermal stability or alter the processing characteristics of other thermoplastics. The influence of additives on the properties of polymer blends is a well-established strategy in materials science. For example, the addition of 2,4,6-trimethylphenol (B147578) has been shown to affect the molecular weight and melt flow rate of PPO. vot.pl

The ketone group in this compound opens up the possibility of its use as a cross-linking agent. Cross-linking is a critical process for improving the mechanical strength, thermal resistance, and chemical resistance of polymers. youtube.comyoutube.com The ketone functionality could potentially react with suitable cross-linking agents or even participate in photo-induced cross-linking reactions in the presence of appropriate initiators, similar to how polymers with pendant hydroxyl groups can be cross-linked using bisbenzodioxinones. researchgate.net This would allow for the creation of robust polymer networks with enhanced dimensional stability.

The polarity introduced by the ketone group could also improve the compatibility of different polymers in a blend, acting as a compatibilizer. In composite materials, the compound might enhance the adhesion between the polymer matrix and inorganic fillers.

Advanced Analytical Methodologies for Research and Characterization

Development of High-Performance Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis

High-performance chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity and quantifying 1-(3,5-Dimethylphenoxy)propan-2-one. The choice between HPLC and GC often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of moderately polar compounds like this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. For instance, a C18 or a specialized reverse-phase column with low silanol (B1196071) activity can be effective. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid like phosphoric acid or formic acid to improve peak shape and resolution. For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over phosphoric acid. sielc.com The development of UHPLC (Ultra-High-Performance Liquid Chromatography) methods, which use columns with smaller particle sizes (e.g., sub-2 µm), can offer faster analysis times and higher resolution. sielc.commdpi.com

A key aspect of HPLC method development is the optimization of the mobile phase composition, flow rate, and column temperature to achieve the best separation of the main compound from any impurities. The retention behavior of the compound is a critical parameter, and a comprehensive analysis of this behavior under different conditions is essential for developing robust analytical methods. mdpi.com

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. For this compound, a typical GC-MS analysis would involve a capillary column with a stationary phase like 5% phenyl polymethylsiloxane, which is known for its high separation efficiency and robustness. nih.govajprd.com

The GC oven temperature program is a critical parameter that is optimized to ensure good separation of all volatile components in the sample. ajprd.com The analysis of the resulting mass spectra, by comparing them with spectral libraries such as the National Institute of Standards and Technology (NIST) database, allows for the identification of the main compound and any volatile impurities. ajprd.comzenodo.org

A representative table of GC-MS operational parameters for the analysis of similar compounds is provided below:

| Parameter | Value |

| Column | Elite-5MS (30.0m x 250µm) |

| Initial Temperature | 60°C, hold for 2 min |

| Temperature Ramp | 10°C/min to 300°C, hold for 6 min |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Ionization Voltage | 70 eV |

| Scan Range | 50-600 Da |

| The data in this table is illustrative of typical GC-MS parameters for related compounds and may need to be optimized for this compound. ajprd.com |

Identification and Comprehensive Characterization of Synthetic Impurities and Degradation Products

During the synthesis and storage of this compound, impurities and degradation products can form. The identification and characterization of these related substances are crucial for quality control. These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product. conicet.gov.ar

For instance, in the synthesis of structurally related compounds like Metaxalone, impurities such as 3-(3,5-Dimethylphenoxy)propane-1,2-diol (B32170) have been identified. pharmaffiliates.com Other related compounds that could potentially be present as impurities include 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol. pharmaffiliates.com

The comprehensive characterization of these impurities often requires a combination of analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for detecting and obtaining molecular weight information about impurities. conicet.gov.ar For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) are indispensable. conicet.gov.ar The isolation of impurities using techniques like preparative HPLC may be necessary to obtain sufficient material for full characterization. sielc.com

A summary of potential related substances and their characterization techniques is presented below:

| Potential Related Substance | Potential Origin | Key Characterization Techniques |

| 3-(3,5-Dimethylphenoxy)propane-1,2-diol | Synthesis Impurity | HPLC, LC-MS, NMR |

| 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol | Synthesis Impurity | HPLC, LC-MS, NMR |

| Unreacted Starting Materials | Synthesis | GC-MS, HPLC |

| Side-Reaction Products | Synthesis | LC-MS, NMR, Preparative HPLC |

| Degradation Products | Storage | HPLC, LC-MS |

Establishment of Analytical Reference Standards for Research Applications

The availability of high-quality analytical reference standards is a prerequisite for accurate quantitative analysis and impurity profiling. A reference standard is a highly purified and well-characterized substance that is used as a benchmark for analytical measurements. supelco.com.tw

For this compound, a primary reference standard would be the compound itself, purified to the highest possible degree and extensively characterized to confirm its identity and purity. This characterization would involve a battery of tests, including HPLC, GC, MS, NMR, and elemental analysis.

In addition to the main compound, reference standards for known impurities are also essential. These impurity standards are used to confirm the identity of peaks in a chromatogram and to accurately quantify their levels in a sample. The synthesis and characterization of potential impurities provide the definitive proof for their postulated structures. conicet.gov.ar

The establishment of certified reference standards is often carried out by specialized organizations that adhere to stringent quality management systems, such as ISO Guide 34 and ISO 17025, to ensure the quality and reliability of the standards they produce. supelco.com.tw These standards are crucial for a wide range of applications, including pharmaceutical research, environmental analysis, and quality control in manufacturing. supelco.com.tw

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,5-Dimethylphenoxy)propan-2-one, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 3,5-dimethylphenol with an alkylating agent such as 1-bromo-2-methylpropane in the presence of a base (e.g., potassium carbonate). Reaction optimization includes controlling temperature (60–80°C), solvent selection (polar aprotic solvents like acetone or DMF), and stoichiometric ratios (1:1.2 phenol-to-alkylating agent). Post-reaction purification via column chromatography or recrystallization enhances purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR identifies aromatic protons (δ 6.5–7.0 ppm for dimethyl-substituted phenyl groups) and the ketone carbonyl (δ ~2.1 ppm for the propan-2-one methyl group). NMR confirms the carbonyl carbon at δ ~207 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 192.115 (CHO) .

- FTIR : A strong absorption band near 1700 cm confirms the ketone functional group .

Advanced Research Questions

Q. How can reaction mechanisms for the alkylation of 3,5-dimethylphenol be elucidated, and what intermediates are involved?

- Methodological Answer : Mechanistic studies using density functional theory (DFT) simulations reveal a nucleophilic aromatic substitution (SAr) pathway. The phenoxide ion (from deprotonation by the base) attacks the electrophilic carbon of the alkylating agent. Transient intermediates, such as the oxonium ion, can be trapped using low-temperature NMR or monitored via in-situ IR spectroscopy .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays (HPLC monitoring) show degradation at extremes of pH (<2 or >10) due to ketone hydrolysis. Buffered solutions (pH 6–8) and inert atmospheres (N) minimize decomposition. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, making it suitable for high-temperature reactions .

Q. How can derivatization of this compound enhance its detectability in trace analysis?

- Methodological Answer : Conversion to oxime derivatives (e.g., using hydroxylamine hydrochloride) improves chromatographic resolution in HPLC-UV or GC-MS. The oxime derivative (melting point 83–84°C) exhibits stronger UV absorption at 254 nm, enabling lower detection limits (LOD < 0.1 ppm) .

Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) predict interactions with pesticidal targets (e.g., acetylcholinesterase). QSAR models trained on pesticidal datasets (e.g., Triaziflam derivatives) guide structural modifications to enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.